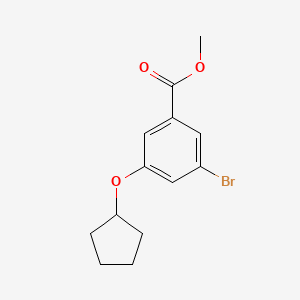

Methyl 3-bromo-5-(cyclopentyloxy)benzoate

Description

Methyl 3-bromo-5-(cyclopentyloxy)benzoate is a benzoic acid derivative with the molecular formula C₁₃H₁₅BrO₃. Its structure features a bromine atom at the 3-position and a cyclopentyloxy group (-O-cyclopentane) at the 5-position of the benzene ring, esterified with a methyl group . The cyclopentyloxy substituent introduces significant steric bulk and electronic effects, distinguishing it from simpler alkoxy-substituted analogs. This compound is synthesized via multi-step reactions, including bromination and etherification, often optimized using continuous flow reactors for improved yield and purity .

Its applications span medicinal chemistry and materials science, where it serves as a versatile intermediate for synthesizing bioactive molecules or functional materials.

Properties

Molecular Formula |

C13H15BrO3 |

|---|---|

Molecular Weight |

299.16 g/mol |

IUPAC Name |

methyl 3-bromo-5-cyclopentyloxybenzoate |

InChI |

InChI=1S/C13H15BrO3/c1-16-13(15)9-6-10(14)8-12(7-9)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 |

InChI Key |

RWHYLXYMICEFET-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)OC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(cyclopentyloxy)benzoate typically involves the esterification of 3-bromo-5-(cyclopentyloxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(cyclopentyloxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are substituted benzoates with different functional groups replacing the bromine atom.

Oxidation Reactions: The major product is 3-bromo-5-(cyclopentyloxy)benzoic acid.

Reduction Reactions: The major product is 3-bromo-5-(cyclopentyloxy)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(cyclopentyloxy)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(cyclopentyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the cyclopentyloxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which exerts its effects on cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Their Impacts

| Compound Name | Substituent Positions & Groups | Key Differences in Properties/Applications |

|---|---|---|

| Methyl 3-bromo-5-methoxybenzoate | 3-Br, 5-OCH₃ | Methoxy group lacks steric bulk; reduced lipophilicity and altered reactivity in nucleophilic substitutions . |

| Methyl 3-bromo-5-chlorobenzoate | 3-Br, 5-Cl | Chlorine’s electronegativity increases electrophilicity at the 5-position, favoring coupling reactions but reducing solubility . |

| Methyl 3-bromo-5-(trifluoroethoxy)benzoate | 3-Br, 5-OCH₂CF₃ | Trifluoroethoxy group enhances thermal stability and resistance to hydrolysis, useful in agrochemicals . |

| Methyl 3-bromo-5-hydroxybenzoate | 3-Br, 5-OH | Hydroxyl group enables hydrogen bonding, increasing solubility but requiring protection during synthesis . |

| Methyl 3-bromo-5-cyanobenzoate | 3-Br, 5-CN | Cyano group directs electrophilic substitutions to the para position; used in polymer precursors . |

Biological Activity

Methyl 3-bromo-5-(cyclopentyloxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the presence of a bromine atom and a cyclopentyloxy group. Its chemical formula is , and it exhibits properties typical of benzoate esters, including lipophilicity which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound's reactivity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Interaction with Enzymes

Research indicates that compounds similar to this compound can inhibit key enzymes involved in various biochemical pathways. For instance, studies on analogs have shown significant inhibition of tyrosinase, an enzyme critical in melanin production, suggesting potential applications in treating hyperpigmentation disorders .

Antioxidant Properties

This compound has demonstrated antioxidant activity. In vitro assays reveal that it can scavenge free radicals, contributing to cellular protection against oxidative stress. This property is crucial for applications in skin care formulations aimed at reducing oxidative damage.

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

Case Studies and Research Findings

-

Tyrosinase Inhibition :

- Study Design : A series of analogs were tested for their ability to inhibit mushroom tyrosinase.

- Results : this compound showed competitive inhibition with an IC50 value comparable to standard inhibitors like kojic acid. This suggests its potential utility in cosmetic applications targeting pigmentation .

-

Cytotoxicity Assessment :

- Experimental Setup : Various concentrations of the compound were applied to B16F10 murine melanoma cells.

- Findings : The compound exhibited significant cytotoxicity at higher concentrations (≥20 µM), indicating a dose-dependent response that warrants further investigation for therapeutic applications .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.